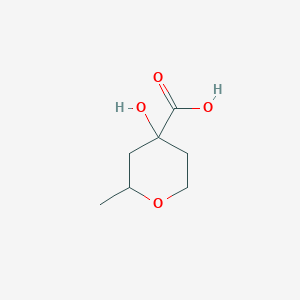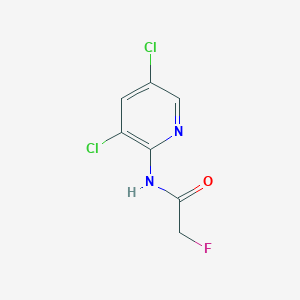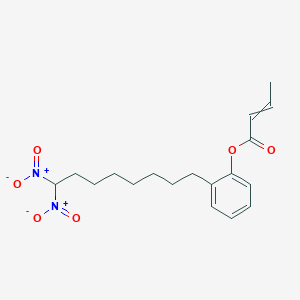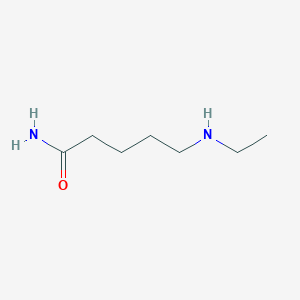
4-Hydroxy-2-methyloxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-methyloxane-4-carboxylic acid is a carboxylic acid derivative with a unique structure that includes a hydroxyl group and a carboxyl group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyloxane-4-carboxylic acid typically involves the condensation of acetoacetic esters with aldehydes at the C-4 position in the presence of sodium hydride or n-butyllithium, followed by subsequent oxidation
Industrial Production Methods
Industrial production of carboxylic acids often involves the oxidation of primary alcohols or aldehydes. For this compound, a similar approach can be employed, where the starting materials are subjected to oxidation reactions under controlled conditions to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-methyloxane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxyl group can produce an alcohol .
Aplicaciones Científicas De Investigación
4-Hydroxy-2-methyloxane-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-methyloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Hydroxy-2-methyloxane-4-carboxylic acid include other carboxylic acids and hydroxyl-containing oxane derivatives, such as:
- 4-Hydroxy-2-pyrones
- 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structure, which confer unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
90271-26-4 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-hydroxy-2-methyloxane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-5-4-7(10,6(8)9)2-3-11-5/h5,10H,2-4H2,1H3,(H,8,9) |
Clave InChI |
MWIHKGZDJNRTEY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCO1)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol](/img/structure/B14372655.png)


![2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14372673.png)
![Bis[(oxiran-2-yl)methyl] ethylphosphonate](/img/structure/B14372679.png)


![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)






